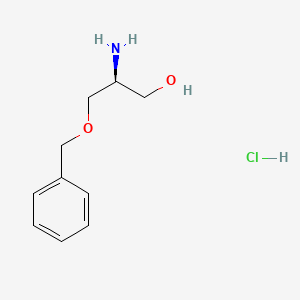
Quinuclidin-4-ylmethanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinuclidin-4-ylmethanamine dihydrochloride is a chemical compound with the molecular formula C₈H₁₈Cl₂N₂ and a molecular weight of 213.15 g/mol . It is a derivative of quinuclidine, a bicyclic amine, and is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Quinuclidin-4-ylmethanamine dihydrochloride can be synthesized through several methods. One common method involves the reduction of 4-cyanoquinuclidine using lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at room temperature. The reaction is typically quenched with sodium sulfate decahydrate and further processed to yield the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar reduction reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Quinuclidin-4-ylmethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinuclidin-4-ylmethanone, while reduction can produce quinuclidin-4-ylmethanol.
Applications De Recherche Scientifique
Quinuclidin-4-ylmethanamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of quinuclidin-4-ylmethanamine dihydrochloride involves its interaction with specific molecular targets. In the context of enzyme inhibition, the compound binds to the active site of enzymes such as acetylcholinesterase, thereby inhibiting their activity. This inhibition can affect various biological pathways, including neurotransmission and muscle contraction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinuclidine: The parent compound of quinuclidin-4-ylmethanamine dihydrochloride.
Quinuclidin-3-ol: Another derivative of quinuclidine with different functional groups.
Quinuclidin-4-ylmethanol: A closely related compound with a hydroxyl group instead of an amine group.
Uniqueness
This compound is unique due to its specific amine functional group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
IUPAC Name |
1-azabicyclo[2.2.2]octan-4-ylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c9-7-8-1-4-10(5-2-8)6-3-8;;/h1-7,9H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUSICHYWZXLKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(CC2)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B591998.png)

![3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B592003.png)








![5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid](/img/structure/B592018.png)
